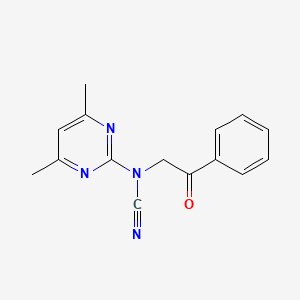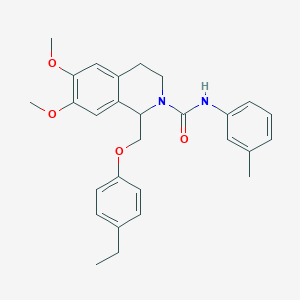![molecular formula C21H16N4O4S3 B2477649 4-(2-((7-氧代-3-苯基-2-硫代-2,3,6,7-四氢噻唑并[4,5-d]嘧啶-5-基)硫代)乙酰氨基)苯甲酸甲酯 CAS No. 1040654-22-5](/img/new.no-structure.jpg)
4-(2-((7-氧代-3-苯基-2-硫代-2,3,6,7-四氢噻唑并[4,5-d]嘧啶-5-基)硫代)乙酰氨基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H16N4O4S3 and its molecular weight is 484.56. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发和药物化学
吡咯-3-羧酸酰胺的合成,比如我们的化合物,由于其在成功药物中的核心作用而引起了极大的兴趣。 例如,阿托伐他汀(一种降胆固醇药物)和舒尼替尼(用于癌症治疗)包含类似的亚结构 。研究人员探索了像我们这样的衍生物,以发现具有改进的疗效和安全性特征的新型候选药物。
抗炎和镇痛活性
吲哚衍生物,与我们的化合物具有一些结构特征,已显示出抗炎和镇痛作用 。进一步的研究可以探索我们的化合物是否表现出类似的特性。
结核病研究
在我们的化合物中发现的三唑支架具有药理学意义。 研究人员已经研究了三唑衍生物的抗结核活性 。我们的化合物可能是这方面研究的宝贵补充。
有机合成和方法开发
具有吡咯啉-4-酮结构的化合物激发了多种合成方法。 研究人员已经探索了环化反应、氧化过程和一锅法变体以获得类似的化合物 。我们的化合物可以促进新型合成方法的开发。
属性
CAS 编号 |
1040654-22-5 |
|---|---|
分子式 |
C21H16N4O4S3 |
分子量 |
484.56 |
IUPAC 名称 |
methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
InChI 键 |
KDIABOUADQWMGR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)

![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2477570.png)
![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)
![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)
![2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide](/img/structure/B2477573.png)



![2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2477582.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2477585.png)
![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)
![N-(4-chlorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2477589.png)
